molecular formula C7H6N2 B1197152 5-Azaindole CAS No. 271-34-1

5-Azaindole

Cat. No.: B1197152
CAS No.: 271-34-1
M. Wt: 118.14 g/mol
InChI Key: SRSKXJVMVSSSHB-UHFFFAOYSA-N
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Description

5-Azaindole (1H-pyrrolo[3,2-b]pyridine) is a nitrogen-containing heterocyclic compound belonging to the azaindole family, where one carbon atom in the indole structure is replaced by nitrogen. The "5" denotes the position of nitrogen substitution in the bicyclic framework (Figure 1). This scaffold is rare in nature but highly valued in drug discovery due to its bioisosteric relationship with indole, improved pharmacokinetic (PK) properties, and versatile binding interactions with biological targets .

This compound derivatives have been explored in antiviral agents (e.g., RSV inhibitors), kinase inhibitors (e.g., Chk1), and cannabinoid receptor agonists (e.g., CB2 agonists) . Its higher basicity (pKa = 8.42) compared to other azaindoles enhances membrane permeability, particularly in pulmonary tissues, making it advantageous for respiratory therapeutics .

Preparation Methods

Nitropyridine Oxynitride Route

Reaction Overview

The nitropyridine oxynitride route, detailed in CN1730481A , involves a three-step sequence starting from 3-methyl-4-nitropyridine oxynitride and N,N-dialkylformamide dialkyl acetal. This method emphasizes mild reaction conditions and high yields, making it industrially viable.

Step 1: Formation of 3-Dialkylaminoacetylene-4-Nitropyridine

In the first step, 3-methyl-4-nitropyridine oxynitride reacts with N,N-dialkylformamide dialkyl acetal (e.g., N,N-diethylformamide diethyl acetal) in a non-protonic polar solvent (e.g., N,N-dimethylacetamide) at 100–150°C for 1–2 hours. The reaction generates 3-dialkylaminoacetylene-4-nitropyridine oxynitride via nucleophilic substitution, with a yield exceeding 95% . Excess solvent and acetal are recovered via减压蒸馏 (reduced-pressure distillation), enhancing cost efficiency.

Step 2: Nitro-to-Amino Reduction

The nitro group in the intermediate is reduced to an amino group using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor (e.g., hydrazine hydrate) at 0–35°C. This step achieves near-quantitative conversion within 1–2 hours, with the catalyst being reusable after filtration .

Step 3: Cyclization to 5-Azaindole

The final cyclization employs Raney nickel and a hydrogen donor (hydrazine hydrate or ammonium formate) at 40–80°C. The reaction proceeds via simultaneous deoxygenation and ring closure, yielding this compound with an overall yield of 86–87% . The product is purified via recrystallization from water or ethanol, achieving a melting point of 109–110°C and >98% purity.

Key Advantages

  • High Yield : The first step’s 95% yield minimizes raw material waste.

  • Catalyst Reusability : Both Pd/C and Raney nickel are recoverable, reducing costs.

  • Mild Conditions : Low-temperature reductions prevent side reactions.

3-Methylpyridine Oxidation-Nitration Pathway

Synthetic Sequence

CN103421004A outlines a five-step process starting from 3-methylpyridine, offering a cost-effective alternative to the oxynitride route.

Step 1: Oxidation to 3-Methylpyridine Oxynitride

3-Methylpyridine is oxidized using hydrogen peroxide or m-chloroperbenzoic acid in acetic acid, forming 3-methylpyridine oxynitride. This step typically achieves 85–90% yield under reflux conditions .

Step 2: Nitration with Mixed Acid

Nitration with a sulfuric-nitric acid mixture introduces a nitro group at the 4-position, yielding 3-methyl-4-nitropyridine oxynitride. Reaction temperatures of 0–5°C prevent over-nitration, with yields of 75–80% .

Step 3: Deoxygenation with Phosphorus Trichloride

The oxynitride intermediate is treated with PCl₃ in tetrahydrofuran (THF) or ethyl acetate at 0–30°C, removing the oxygen moiety to form 3-methyl-4-nitropyridine. This step proceeds in 1–5 hours with 90–95% efficiency .

Step 4: Acetal Condensation

Reaction with N,N-dimethylformamide dimethylacetal (DMF-DMA) in DMF at 100–120°C produces 3-dimethylaminovinyl-4-nitropyridine. The vinyl group facilitates subsequent cyclization, with yields of 85–90% .

Step 5: Reduction-Cyclization

Using Raney nickel and hydrazine hydrate in methanol, the nitro group is reduced, and the ring closes to form this compound. This step achieves 65–70% yield, with an overall process yield of 45–50% .

Limitations

  • Lower Overall Yield : Multiple steps cumulatively reduce efficiency.

  • Phosphorus Trichloride Handling : Requires stringent safety measures due to toxicity.

Alternative Reduction-Cyclization Methods

Hydrazine-Free Approaches

Recent modifications replace hydrazine hydrate with ammonium formate to reduce toxicity. For example, CN1730481A demonstrates that substituting hydrazine with ammonium formate in Steps 2 and 3 maintains yields at 86–87% while improving safety.

Low-Temperature Lithiation

A literature method (Synthesis, 1996) employs n-butyllithium at -40°C to deprotonate 3-methyl-4-aminopyridine, followed by formylation and acid-mediated cyclization. While this method achieves 79% yield, its reliance on cryogenic conditions and pyrophoric reagents limits industrial applicability .

Comparative Analysis of Methods

Parameter Nitropyridine Oxynitride Route 3-Methylpyridine Pathway Lithiation Method
Starting Material3-Methyl-4-nitropyridine oxynitride3-Methylpyridine3-Methyl-4-aminopyridine
Number of Steps353
Overall Yield (%)86–8745–5079
Key CatalystsPd/C, Raney NiRaney Nin-BuLi
Temperature Range (°C)0–1500–120-40–25
Industrial ScalabilityHighModerateLow

Critical Considerations in Synthesis

Solvent Selection

  • Polar Aprotic Solvents : DMF and N,N-dimethylacetamide enhance reaction rates in acetal condensation steps .

  • Methanol-Ethanol Systems : Facilitate reductions while enabling easy catalyst recovery via filtration .

Catalyst Efficiency

  • Raney Nickel : Superior to Pd/C in cyclization due to higher tolerance to nitrogen-containing intermediates .

  • Pd/C : Preferred for nitro reductions owing to faster kinetics and lower loading (2–5 wt%) .

Environmental Impact

  • Waste Streams : The oxynitride route generates recoverable solvents, whereas the 3-methylpyridine pathway produces acidic wastewater requiring neutralization .

Chemical Reactions Analysis

Types of Reactions

5-Azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azaindole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

5-Azaindole and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azaindole involves its interaction with specific molecular targets, such as protein kinases. It acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins . This inhibition can modulate various signaling pathways involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Comparison with Similar Azaindoles

Reactivity and Acidity

The reactivity of azaindoles in electrophilic substitution reactions correlates inversely with their acidity (pKa). A lower pKa indicates higher acidity and greater reactivity.

Azaindole Isomer pKa (Calculated) Reactivity in Aza-Friedel–Crafts Reaction Catalyst Requirement
7-Azaindole 3.67 High (fastest reactions) None
4-Azaindole 4.85 Moderate None
6-Azaindole 5.61 Moderate None
5-Azaindole 8.42 Low 10 mol% p-TSA

Key Findings :

  • This compound requires acidic conditions (p-TSA catalyst) for C-3 aminoalkylation via aza-Friedel–Crafts reactions, unlike 4-, 6-, and 7-azaindoles, which react spontaneously .
  • The higher pKa of this compound reflects weaker resonance stabilization of its protonated form, reducing electrophilicity .

Case Study :

  • Pd-catalyzed Stille coupling avoids undesired N-1 coupling in this compound, enabling efficient synthesis of Rebeccamycin analogs .
  • Microwave irradiation improves yields (72% vs. 30% under classical heating) for C-3 functionalization of this compound .

Key Insights :

  • This compound’s basicity enhances pulmonary uptake, critical for respiratory antivirals .
  • 4-Azaindole’s hydrogen-bonding with Lys 53 in kinase targets improves inhibitory potency over this compound .

Physicochemical Properties

Property 4-Azaindole This compound 6-Azaindole 7-Azaindole
LogP 1.8–2.1 1.5–1.9 1.7–2.0 1.4–1.8
Solubility (mg/mL) 0.12 0.09 0.15 0.20
Melting Point (°C) 145–148 162–165 138–142 120–125

Structural Basis :

  • This compound’s crystal structure (C–N bond lengths: 1.324–1.391 Å) shows reduced π-stacking efficiency compared to 7-azaindole, impacting protein binding .

Biological Activity

5-Azaindole is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound is a nitrogen-containing heterocyclic compound, structurally related to indole. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. The presence of the nitrogen atom in the ring alters its electronic properties and enhances its biological activity compared to its indole counterparts.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Azaindoles, including this compound, have been studied for their ability to inhibit various kinases, which are crucial for cell signaling and proliferation. For instance, derivatives of this compound have shown inhibitory effects on Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells .
  • Microtubule Dynamics : Research has demonstrated that certain azaindole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This action leads to G2/M cell cycle arrest in cancer cells, making these compounds potential anti-cancer agents .
  • Inflammatory Response Modulation : this compound has exhibited anti-inflammatory properties by modulating pathways involved in inflammation. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) that are involved in inflammatory responses .

Therapeutic Applications

The therapeutic applications of this compound and its derivatives span several areas:

  • Cancer Treatment : Numerous studies have highlighted the anti-cancer potential of this compound derivatives. For instance, compounds such as CM01 and CM02 have been shown to exert potent cytostatic effects on various cancer cell lines, including multidrug-resistant strains . Table 1 summarizes key findings on the anti-cancer activities of different azaindole derivatives.
CompoundTargetActivityReference
CM01TubulinMicrotubule depolymerization
JNJ-63623872Influenza PolymeraseInhibitor against multiple strains
ST7710AA1PARP-1Anti-proliferative in breast cancer
GNF2133DYRK1APromotes β-cell proliferation
  • Diabetes Management : The derivative GNF2133 has shown promise in promoting β-cell proliferation and enhancing insulin secretion, suggesting potential applications in type 1 diabetes treatment .
  • Neuroprotection : Some azaindole derivatives have demonstrated neuroprotective effects in models of HIV-associated neurocognitive disorders by inhibiting pathways involved in neuroinflammation .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives in preclinical models:

  • Cancer Xenograft Models : In studies using chicken chorioallantoic membrane (CAM) assays, azaindole derivatives exhibited significant anti-tumor effects, showcasing their potential as novel anti-cancer agents .
  • Inflammation Models : In vivo studies demonstrated that certain azaindoles reduced airway inflammation in animal models of asthma by inhibiting calcium channels involved in inflammatory processes .
  • Diabetes Models : GNF2133 was tested in diabetic rat models where it improved glucose disposal and insulin secretion, indicating its role as a therapeutic agent for diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Azaindole, and how can purity be validated?

  • Methodology:

  • Synthesis: Compare classic methods (e.g., Fisher indole synthesis, Buchwald–Hartwig amination) with modern catalytic approaches (e.g., transition-metal-catalyzed cyclization). Prioritize routes with high atom economy and scalability .
  • Characterization: Use 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structure. Quantify purity via HPLC (≥95% purity threshold recommended for biological assays) .
  • Troubleshooting: Address common byproducts (e.g., regioisomers) by adjusting reaction temperature or catalyst loading .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodology:

  • Structural Analysis: X-ray crystallography for unambiguous confirmation of regiochemistry. Pair with DFT calculations to validate electronic properties .
  • Stability Testing: Conduct accelerated degradation studies under varying pH and temperature conditions. Monitor decomposition via UV-Vis spectroscopy .

Q. How to design a robust structure-activity relationship (SAR) study for this compound-based compounds?

  • Methodology:

  • Scaffold Modification: Systematically vary substituents at positions 1, 3, and 6. Use combinatorial libraries to screen for bioactivity .
  • Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate electronic/hydrophobic parameters with activity .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology:

  • Meta-Analysis: Use tools like I2I^2-statistics to quantify heterogeneity across studies. Stratify data by assay type (e.g., enzymatic vs. cell-based) to identify confounding variables .
  • Experimental Replication: Reproduce key studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate protocol-dependent discrepancies .

Q. What computational strategies improve the prediction of this compound’s binding modes?

  • Methodology:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over ≥100 ns trajectories. Validate with mutagenesis data (e.g., key residue knockouts) .
  • Docking Pitfalls: Address false positives by incorporating solvation effects and entropy calculations in scoring functions .

Q. How to address stability challenges in this compound formulations for in vivo studies?

  • Methodology:

  • Excipient Screening: Test co-solvents (e.g., PEG 400) and cyclodextrins to enhance solubility. Monitor plasma stability via LC-MS/MS pharmacokinetic profiling .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to track oxidative metabolites in liver microsomes .

Q. Data Management & Reproducibility

Q. What frameworks ensure reproducibility in this compound research?

  • Methodology:

  • FAIR Principles: Share raw spectral data (NMR, HRMS) in repositories like Zenodo. Annotate synthetic protocols with detailed reaction parameters (e.g., stirring speed, inert gas flow) .
  • Negative Results Reporting: Publish unsuccessful synthetic routes or inactive analogs to reduce redundant efforts .

Q. How to design a systematic review of this compound’s pharmacological applications?

  • Methodology:

  • Search Strategy: Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR anticancer)") across PubMed, Web of Science, and Embase. Document exclusion criteria (e.g., non-peer-reviewed patents) .
  • Bias Assessment: Apply Cochrane Risk of Bias Tool to evaluate in vivo studies for blinding and randomization .

Q. Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology:

  • Toxicity Profiling: Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models before scaling synthesis .
  • Waste Management: Neutralize reaction residues with activated charcoal before disposal to minimize environmental impact .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSKXJVMVSSSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181563
Record name 1H-Pyrrolo(3,2-c)pyridine
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Molecular Weight

118.14 g/mol
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CAS No.

271-34-1
Record name 1H-Pyrrolo[3,2-c]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(3,2-c)pyridine
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Record name 1H-Pyrrolo(3,2-c)pyridine
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Record name 1H-Pyrrolo[3,2-c]pyridine
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Synthesis routes and methods I

Procedure details

This compound is prepared in a procedure similar to that described by J. R. Dormoy and A. Heymes in Tetrahedron, 1993, 49(14), 2885-2914. A stirred solution of 3-methyl-4-nitropyridine N-oxide (10.0 g, 65.0 mmol) and N,N-dimethylformamide diethyl acetal (14.5 g, 99 mmol) in DMF is placed in a preheated bath (90° C.) for 1.25 h, cooled and filtered. The filtercake is rinsed with a small amount of methanol and air-dried to give a purple-brown solid, 12.1 g. A portion of this solid (2.09 g, 10.0 mmol) is dissolved in ethanol (50 mL) and acetic acid (2 mL), treated with 10% palladium on carbon placed under 54 psi of hydrogen on a Parr shaker for 16 h and filtered through Celite. The filtrate is concentrated in vacuo and the concentrate is chromatographed (silica gel, 20:80 ethanol:EtOAc), followed by 50:50 ethanol:EtOAc as eluent) to afford the title 5-azaindole compound as a pink solid, 0.601 g (51% yield), identified by comparison of the NMR to literature (Can. J. Chem., 1969, 47, 3257).
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Synthesis routes and methods II

Procedure details

To a suspension of (E)-N,N-dimethyl-2-(4-nitro-1-oxidopyridin-3-yl)ethenamine (400 mg, Step c) in methanol was added palladium on carbon (50 mg, 10% wet) and the reaction mixture was stirred under hydrogen atmosphere for 2 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to get 1H-pyrrolo[3,2-c]pyridine (98 mg, 44%) as off-white solid.
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Synthesis routes and methods III

Procedure details

4-tert-Butoxycarbonylamino-3-methylpyridine A solution of 4-tert-butoxycarbonylaminopyridine (10.0 g, 51.5 mmol) in tetrahydrofuran (150 ml) was cooled to -30° C. and n-butyllithium (45.3 ml, 2.5M in hexane, 113.3 mmol) was added at such a rate as to keep the temperature below -20° C. The mixture was stirred at 0° C. for 3 hours, the slurry cooled to -70° C. and a solution of methyl iodide (8.77 g, 61.8 mmol) in tetrahydrofuran (25 ml) added. The mixture was warmed to 20° C. and stirred for 1 hour. The mixture was quenched with water (100 ml) and extracted with ethyl acetate (2×100 ml). The combined ethyl acetate fractions were washed with saturated brine (100 ml), dried (Na2SO4), filtered and concentrated in vacuo. The crude product was chromatographed on silica gel (95% methylene chloride/5% methanol) and then swished in hot hexane to afford the title compound as a pale yellow solid; yield: 5.75 g (54%). mp 124°-126° C.; Analysis Found: C, 63.35; H, 7.72; N, 13.44. C11H16N2O2 : requires C, 63.44; H, 7.74; N, 13.45%; 1H NMR (CD2Cl1 /TMS) δ1.52 (9H, s), 2.22 (3H, s), 6.92 (1H, br.s), 7.97 (1H, d, J=5.6 Hz), 8.28 (1H, s), 8.33 (1H, d, J=5.6 Hz).
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Synthesis routes and methods IV

Procedure details

A solution of 4-tert-butoxycarbonylamino-3-methylpyridine (step (a), 1.0 g, 4.8 mmol) in tetrahydrofuran (40 ml) was cooled to -40° C. and tert-butyllithium (8.0 ml 1.7M in pentane, 13.6 mmol) added at such a rate as to keep the temperature below -30° C. The dark orange mixture was stirred at -40° C. for 1 hour and then treated with dimethylformamide (0.56 ml, 7.2 mmol). The mixture was warmed to 20° C. and stirred for 1 hour. 5.5M hydrochloric acid (15 ml) was added and the mixture heated at 45°-50° C. for 1 hour. The mixture was cooled to 0° C., isopropyl acetate (25 ml) added and the whole neutralised with 5M sodium hydroxide (15 ml). The phases were separated and the aqueous layer was extracted with isopropyl acetate (25 ml). The combined organic fractions were washed with saturated brine (25 ml), dried (Na2SO4), filtered and concentrated, in vacuo, to residue. The crude product was purified by chromatography on silica gel (95% methylene chloride/5% methanol) to afford the title compound as an off-white solid; yield: 0.45 g (79%). mp. 108°-110° C. [Lit. mp 109°-110° C.].
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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